GSK-2269557
Vue d'ensemble
Description
GSK2269557 is an inhibitor of PI3Kδ (pKi = 9.9) that is >1,000-fold selective for PI3Kδ over PI3Kα, β, and γ isoforms. It is reported to be active in a brown Norway rat acute ovalbumin-induced allergic asthma model of Th2-driven lung inflammation (ED50 = 67 µg/kg).
Nemiralisib, also known as GSK-2269557, is a potent and selective PI3Kδ inhibitor. This compound is is currently in clinical trials for the treatment of respiratory diseases such as asthma and COPD. This compound is highly selective for PI3Kδ over the closely related isoforms and are active in a disease relevant brown Norway rat acute OVA model of Th2-driven lung inflammation. PI3Kδ is highly enriched in leukocytes, making it an attractive target for the treatment of inflammatory conditions, such as asthma,6 chronic obstructive pulmonary disease (COPD), and autoimmune diseases.
Applications De Recherche Scientifique
Traitement des maladies inflammatoires des voies respiratoires
GSK2269557 est en cours de développement comme nouveau médicament pour le traitement des maladies inflammatoires des voies respiratoires telles que la bronchopneumopathie chronique obstructive (BPCO) et l'asthme {svg_1}. Il agit en bloquant une protéine appelée phosphoinositide 3-kinase delta (PI3Kdelta), qui joue un rôle important dans la promotion des réactions inflammatoires {svg_2}.
Étude de nouvelle formulation
Une nouvelle formulation de GSK2269557 contenant une réduction de l'agent stabilisateur stéarate de magnésium a été étudiée {svg_3}. Cette nouvelle formulation devrait augmenter la quantité de médicament d'étude qui atteint le sang {svg_4}.
Administration par inhalation
GSK2269557 a été administré par l'inhalateur à poudre sèche ELLIPTA™ à des participants sains dans le cadre d'une étude {svg_5}. Le principal objectif de cette étude était d'évaluer les taux sanguins de la nouvelle poudre médicamenteuse GSK2269557 {svg_6}.
Étude d'absorption et d'élimination
Une étude ouverte a été réalisée chez des sujets masculins sains afin de déterminer le bilan d'excrétion et la pharmacocinétique du [14C]-GSK2269557 {svg_7}. Cette étude visait à déterminer les taux sanguins du médicament d'étude, la façon dont l'organisme s'en débarrasse et le temps que cela prend {svg_8}.
Traitement des exacerbations aiguës de la BPCO
Dans une étude en double aveugle, contrôlée par placebo, l'innocuité et l'efficacité du némiralisibe inhalé ont été évaluées chez des patients présentant une exacerbation aiguë de la BPCO {svg_9}. Cependant, il n'y avait aucune différence dans le changement par rapport à la valeur initiale du VEMS à la semaine 12 entre les groupes de traitement par némiralisibe et par placebo {svg_10}.
Mécanisme D'action
Target of Action
GSK-2269557, also known as Nemiralisib, is a potent and highly selective inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ) . PI3Kδ is a lipid kinase specifically expressed in leukocytes and plays a crucial role in their recruitment and activation .
Mode of Action
Nemiralisib binds to the PI3Kδ enzyme, inhibiting its activity . This inhibition prevents the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a secondary messenger crucial for the transduction of signals from cell surface receptors involved in growth, survival, and proliferation .
Biochemical Pathways
The primary pathway affected by Nemiralisib is the PI3K/AKT/mTOR signaling pathway . By inhibiting PI3Kδ, Nemiralisib reduces the levels of PIP3, leading to decreased activation of AKT and mTOR, two key kinases in this pathway . This results in reduced cell proliferation and survival, particularly in leukocytes .
Pharmacokinetics
It is administered via inhalation, suggesting that it has good bioavailability in the lungs .
Result of Action
The inhibition of PI3Kδ by Nemiralisib leads to reduced leukocyte activation and recruitment . This can result in decreased inflammation, particularly in conditions like Chronic Obstructive Pulmonary Disease (COPD) where immune cell activation plays a significant role .
Action Environment
The efficacy and stability of Nemiralisib can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary based on the severity of the disease state, the presence of other medications, and individual patient factors . As an inhaled medication, factors such as lung function and proper inhaler technique can also impact the drug’s efficacy .
Propriétés
IUPAC Name |
2-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O.ClH/c1-17(2)32-10-8-31(9-11-32)16-19-14-28-26(33-19)22-12-18(13-25-23(22)15-29-30-25)20-4-3-5-24-21(20)6-7-27-24;/h3-7,12-15,17,27H,8-11,16H2,1-2H3,(H,29,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECUEJGEJLAXQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=C6C=CNC6=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254036-77-5 | |
Record name | GSK-2269557 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254036775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(1H-indol-4-yl)-4-(5-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1,3-oxazol-2-yl)-1H-indazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEMIRALISIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II4WQU7U3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.